molecular formula C₁₈H₃₂O₃ B1662738 alpha-Hydroxylinoleic acid CAS No. 57818-44-7

alpha-Hydroxylinoleic acid

Cat. No. B1662738
CAS RN: 57818-44-7
M. Wt: 296.4 g/mol
InChI Key: AFDSETGKYZMEEA-HZJYTTRNSA-N
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Description

Alpha-Hydroxylinoleic acid is a fatty acid that is a component of the oil of Salvia nilotica Jacq. (Labiatae) seed . It is under investigation in clinical trial NCT04431258 (ABTL0812 in Combination With FOLFIRINOX for First-line Treatment of Metastatic Pancreatic Study) .


Synthesis Analysis

The synthesis of alpha-Hydroxylinoleic acid involves multiple alpha-linoleic acid and unsaturated fatty acid biosynthesis pathways. The PLA2 and FAD2 are critical in alpha-linoleic acid biosynthesis, each of which regulates one node of the pathway .


Molecular Structure Analysis

Alpha-Hydroxylinoleic acid contains a total of 52 bonds; 20 non-H bonds, 3 multiple bonds, 14 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

Alpha-Hydroxylinoleic acid has a molecular weight of 296.44 and a chemical formula of C18H32O3. It is soluble in DMSO at a concentration of 5 mg/mL (16.87 mM) .

Scientific Research Applications

1. Role in Calcium Homeostasis and Vitamin D Synthesis

Alpha-hydroxylinoleic acid, through its involvement with enzymes like 25-hydroxyvitamin D(3)-1 alpha-hydroxylase, contributes significantly to calcium homeostasis and vitamin D synthesis. This enzyme is known for catalyzing the synthesis of active vitamin D forms in the kidney and is also expressed in various extrarenal tissues, suggesting a broader role in physiological processes (Zehnder et al., 2001).

2. Cosmetic and Dermatological Applications

Alpha-hydroxy acids, including alpha-hydroxylinoleic acid, are extensively used in cosmetic and dermatological formulations. They have been reported to reduce signs of aging in the skin and are incorporated into products for antiaging skincare (Kornhauser et al., 2009), (Ramos‐e‐Silva et al., 2001).

3. Implications in Myelin Formation

Alpha-hydroxylinoleic acid plays a crucial role in the formation of alpha-hydroxylated galactosylceramide in myelin, a significant lipid component of the myelin sheath. This highlights its importance in the structural integrity and function of myelin in the nervous system (Eckhardt et al., 2005).

4. Biocatalysis and Synthesis

Alpha-hydroxylinoleic acid is significant in the biocatalytic synthesis of alpha-hydroxy ketones, which have applications in pharmaceuticals for treatments such as antidepressants and Alzheimer's disease (Hoyos et al., 2010).

5. Role in Infection Response and Protection

In the context of plant biology, alpha-hydroxylinoleic acid is involved in the response to bacterial infection in tobacco leaves. It plays a role in forming oxylipins that protect against cell death, indicating its importance in the plant immune response (Hamberg et al., 2003).

Safety And Hazards

Alpha-Hydroxylinoleic acid is not considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

(9Z,12Z)-2-hydroxyoctadeca-9,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h6-7,9-10,17,19H,2-5,8,11-16H2,1H3,(H,20,21)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDSETGKYZMEEA-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258077
Record name (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Hydroxylinoleic acid

CAS RN

57818-44-7
Record name (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57818-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ABTL-0812
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057818447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Hydroxylinoleic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16027
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABTL-0812
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DE74TJ7EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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